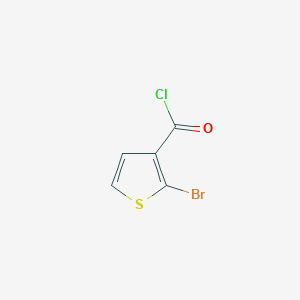

2-Bromothiophene-3-carbonyl chloride

Descripción general

Descripción

2-Bromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS . It has a molecular weight of 225.49 . The IUPAC name for this compound is 2-bromo-3-thiophenecarbonyl chloride .

Molecular Structure Analysis

The InChI code for 2-Bromothiophene-3-carbonyl chloride is 1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothiophene-3-carbonyl chloride are not detailed in the available literature, carbonyl compounds with leaving groups, such as this one, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction is a key factor .Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonyl chloride is a solid at room temperature . It has a boiling point of 61-62 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Industrial Chemistry and Material Science

-

Proteomics Research

-

Proteomics Research

-

Conjugated Polymers

- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

- These properties have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

-

Organic Synthesis

-

Pharmaceutical Research

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .

Propiedades

IUPAC Name |

2-bromothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWDIMOQHGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603402 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophene-3-carbonyl chloride | |

CAS RN |

197370-13-1 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)

![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)